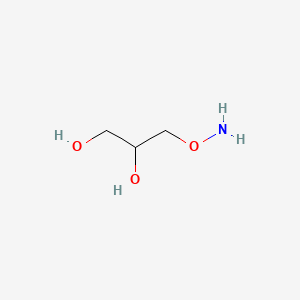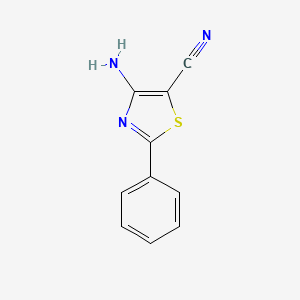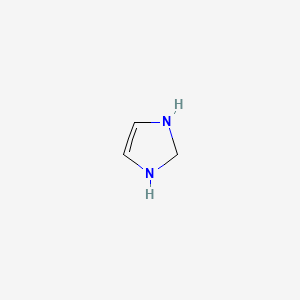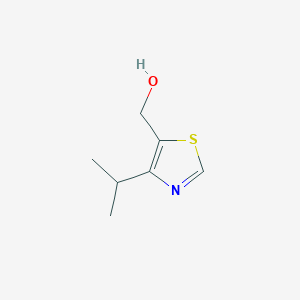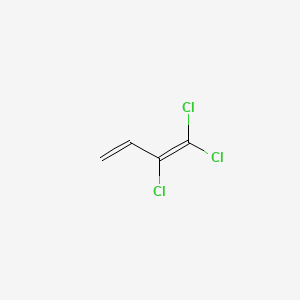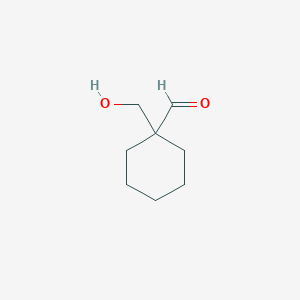
1-(Hydroxymethyl)cyclohexane-1-carbaldehyde
Vue d'ensemble
Description
1-(Hydroxymethyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a cyclohexane derivative where a hydroxymethyl group and a formyl group are attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the hydroxymethylation of cyclohexanone followed by oxidation. The reaction typically uses formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group. Subsequent oxidation of the hydroxymethyl group to an aldehyde can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Cyclohexane-1-carboxylic acid.
Reduction: 1-(Hydroxymethyl)cyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Hydroxymethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Materials Science: It is investigated for its role in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde depends on its chemical reactivity and the specific context in which it is used. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its aldehyde group can form Schiff bases with amines, which are important in enzyme catalysis and metabolic processes.
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxaldehyde: Similar structure but lacks the hydroxymethyl group.
Cyclohexanol: Contains a hydroxyl group instead of an aldehyde group.
Cyclohexanone: Contains a ketone group instead of an aldehyde group.
Uniqueness: 1-(Hydroxymethyl)cyclohexane-1-carbaldehyde is unique due to the presence of both a hydroxymethyl group and an aldehyde group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis and other applications.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1-(hydroxymethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c9-6-8(7-10)4-2-1-3-5-8/h6,10H,1-5,7H2 |
Clé InChI |
NBWRHTJEHJHXCK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CO)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
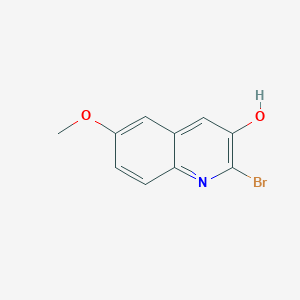
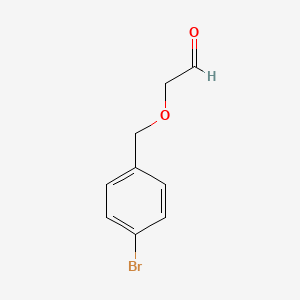
![4-Chloro-2-[(2,5-dichloro-4-pyridinyl)amino]benzonitrile](/img/structure/B8729782.png)
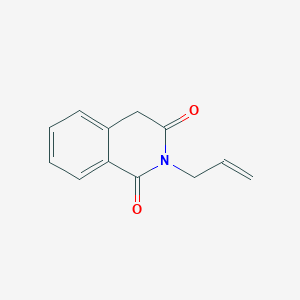
![tert-Butyl [3-(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)propyl]carbamate](/img/structure/B8729809.png)
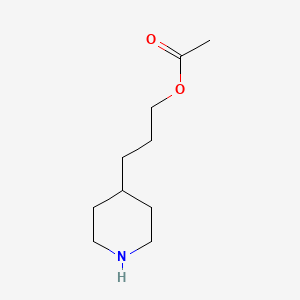
![2-(m-Nitrophenyl)-5H-s-triazolo[5,1-a] isoindole](/img/structure/B8729819.png)

![7-Nitrobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B8729832.png)
